
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide acts as a selective agonist for the α7 nAChR. This receptor is found in the central nervous system and is involved in a variety of functions, including cognition, memory, and inflammation. Activation of the α7 nAChR by N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This, in turn, leads to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in models of inflammatory bowel disease. In addition, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in lab experiments is its selectivity for the α7 nAChR. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other receptors. However, one limitation of using N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide is that it is a synthetic compound, which may limit its relevance to natural biological systems.
Direcciones Futuras
There are several future directions for the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide. One area of research is the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide may have potential applications in the treatment of pain and inflammation. Further research is needed to fully understand the potential therapeutic uses of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide is a synthetic compound that has been shown to have potential therapeutic uses in a variety of areas, including cognitive function, inflammation, and neurodegenerative diseases. Its selectivity for the α7 nAChR makes it a valuable tool for studying the effects of activating this receptor. While there are limitations to its use, further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide involves the reaction of furfural with N,N-dimethylformamide dimethyl acetal, followed by a reaction with 3-pyridinecarboxylic acid chloride. The resulting compound is then treated with ammonia to obtain the final product. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic uses. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been studied for its potential use in treating inflammatory bowel disease, pain, and addiction. In addition, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-8-10(5-6-12(14)16)13(17)15(2)9-11-4-3-7-18-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUWRKXRMGZDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

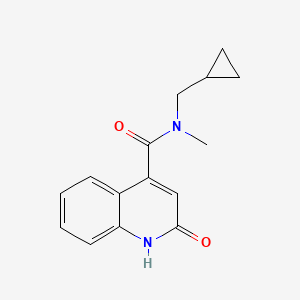
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
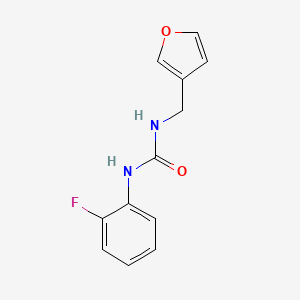
![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)
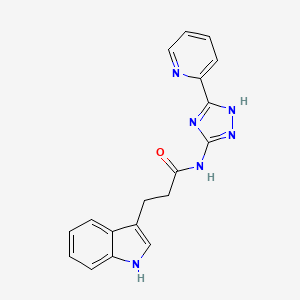
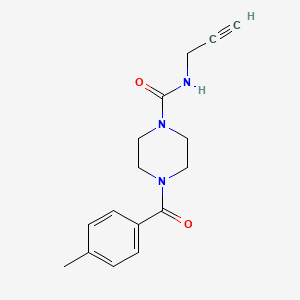

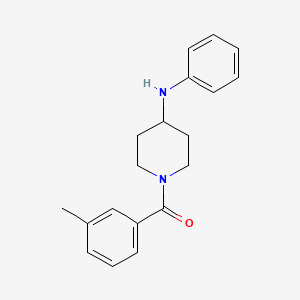
![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)
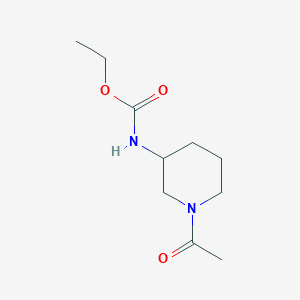
![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)